molecular formula C13H18O3 B1266875 Ethyl 2-(4-methoxyphenyl)-2-methylpropanoate CAS No. 2901-19-1

Ethyl 2-(4-methoxyphenyl)-2-methylpropanoate

Cat. No. B1266875
CAS RN: 2901-19-1
M. Wt: 222.28 g/mol
InChI Key: ZISVYKNZALCDGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds often involves reactions that introduce or modify functional groups to achieve desired properties. For instance, the preparation of ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate involves the reaction of paracetamol with ethyl 2-bromo-2-methylpropionate, showcasing the versatility in synthesizing similar compounds with potential bioactivity as analgesic and antidyslipidemic agents (Navarrete-Vázquez et al., 2011).

Molecular Structure Analysis

The molecular structure of related compounds is crucial for understanding their behavior and potential applications. Studies involving single-crystal X-ray diffraction provide insights into the arrangement of atoms within the molecule and its stereochemistry, which is essential for predicting its interactions and reactivity (Kaur et al., 2012).

Chemical Reactions and Properties

Compounds like ethyl 2-(4-methoxyphenyl)-2-methylpropanoate may participate in various chemical reactions, including addition-fragmentation mechanisms, which are significant in polymerization processes. The presence of functional groups like esters and ethers within the molecule affects its reactivity and the type of reactions it can undergo (Colombani et al., 1996).

Physical Properties Analysis

The physical properties of such compounds, including melting and boiling points, solubility, and crystal structure, are influenced by their molecular structure. For example, the crystal and molecular structure analysis through X-ray diffraction methods provides detailed information about the arrangement of molecules in the solid state, impacting the compound's physical properties (Kaur et al., 2012).

Scientific Research Applications

Crystal Packing Interactions

Ethyl 2-(4-methoxyphenyl)-2-methylpropanoate has been studied in the context of crystal packing, where it demonstrates interactions that are not typical hydrogen bonds. These interactions include N⋯π and O⋯π types, contributing to unique crystal structures (Zhang, Wu, & Zhang, 2011), (Zhang, Tong, Wu, & Zhang, 2012).

Nonlinear Optical Properties

Ethyl 2-(4-methoxyphenyl)-2-methylpropanoate and its derivatives show promise in nonlinear optical (NLO) applications. These compounds have been found to exhibit significantly larger static and frequency-dependent NLO properties than some prototypical NLO molecules (Kiven, Nkungli, Tasheh, & Ghogomu, 2023).

Antimicrobial and Antioxidant Activities

This compound, specifically in the form of its derivatives, has shown notable antimicrobial and antioxidant activities. Some synthesized derivatives have demonstrated excellent antibacterial and antifungal properties, as well as profound antioxidant potential (Raghavendra et al., 2016).

Corrosion Inhibition

Derivatives of ethyl 2-(4-methoxyphenyl)-2-methylpropanoate have been studied for their efficiency in inhibiting corrosion, particularly in mild steel. These studies suggest that these compounds can act as effective mixed inhibitors in acidic environments (Djenane et al., 2019).

Anti-Juvenile Hormone Activity

Certain ethyl 2-(4-methoxyphenyl)-2-methylpropanoate derivatives have been tested for their ability to induce precocious metamorphosis in insect larvae, suggesting potential applications in pest control (Furuta et al., 2006), (Ishiguro et al., 2003).

Potential Bioactivity

Ethyl 2-(4-methoxyphenyl)-2-methylpropanoate has been synthesized and characterized for potential bioactivity as an analgesic and antidyslipidemic agent. This indicates its potential utility in the development of pharmaceuticals (Navarrete-Vázquez et al., 2011).

Steel Corrosion Inhibition

The compound has been investigated for its effects as a corrosion inhibitor on steel in acidic media, demonstrating significant inhibition efficiencies at various concentrations and temperatures (Karakus, Şahin, & Bilgiç, 2005).

Electrophilic Substitution Reactions

The compound has been involved in studies of electrophilic substitution reactions, exploring its chemical behavior and reactivity in different conditions (Bietti & Capone, 2008).

Ion-Selective Electrodes

Ethyl 2-(4-methoxyphenyl)-2-methylpropanoate has been utilized in the construction of ion-selective electrodes, specifically for detecting copper ions, indicating its application in analytical chemistry (Islamnezhad & Mahmoodi, 2011).

properties

IUPAC Name

ethyl 2-(4-methoxyphenyl)-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-5-16-12(14)13(2,3)10-6-8-11(15-4)9-7-10/h6-9H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZISVYKNZALCDGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80292820
Record name ethyl 2-(4-methoxyphenyl)-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80292820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-methoxyphenyl)-2-methylpropanoate

CAS RN

2901-19-1
Record name NSC85713
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85713
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 2-(4-methoxyphenyl)-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80292820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Ethyl 2-(4-methoxyphenyl)-2-methylpropanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(4-methoxyphenyl)-2-methylpropanoate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-(4-methoxyphenyl)-2-methylpropanoate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-(4-methoxyphenyl)-2-methylpropanoate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Ethyl 2-(4-methoxyphenyl)-2-methylpropanoate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-(4-methoxyphenyl)-2-methylpropanoate

Citations

For This Compound
1
Citations
YS Feng, W Wu, ZQ Xu, Y Li, M Li, HJ Xu - Tetrahedron, 2012 - Elsevier
An efficient catalytic protocol for Pd-catalyzed decarboxylative cross-coupling of potassium malonate monoesters and derivatives with aryl bromides and chlorides are described. …
Number of citations: 37 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.